molecular formula C12H11NO2 B3034436 5-benzyl-1H-pyrrole-2-carboxylic acid CAS No. 175210-38-5

5-benzyl-1H-pyrrole-2-carboxylic acid

Cat. No. B3034436
M. Wt: 201.22 g/mol
InChI Key: ZBSCFAWMXYYNNB-UHFFFAOYSA-N
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Patent
US07288624B2

Procedure details

3-[N-(5-Benzylpyrrole-2-carbonyl)-L-alaninyl]amino-4-oxobutanoic acid (36b), was prepared (41%) from 35b by the method described for compound 36a, to afford an off white solid: mp. 109-112° C.; [α]D25 +6.3° (c 0.3, methanol); IR (KBr) 3368, 1724, 1630, 1530, 1453, 1414, 1233, 1049; 1H NMR(d4 methanol) δ 7.25-7.11 (5H, m), 6.76 (1H, d, J=3.5), 5.84 (1H, d, J=3.5), 4.51 (1H, m), 4.43 (1H, q, J=7.1), 4.23 (1H, m), 2.5 (2H, m),1.35 (3H, d, J=7.0). Anal. Calcd for C19H21N3O5. 1.75H2O: C, 56.64; H, 6.13; N, 10.43. Found: C, 56.34; H, 5.72; N, 10.00.
Name
3-[N-(5-Benzylpyrrole-2-carbonyl)-L-alaninyl]amino-4-oxobutanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
35b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 36a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[NH:12][C:11]([C:13](N[C@H](C(NC(C=O)CC(O)=O)=O)C)=[O:14])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+].[Br-].C[OH:31]>>[CH2:1]([C:8]1[NH:12][C:11]([C:13]([OH:14])=[O:31])=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
3-[N-(5-Benzylpyrrole-2-carbonyl)-L-alaninyl]amino-4-oxobutanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(N1)C(=O)N[C@@H](C)C(=O)NC(CC(=O)O)C=O
Name
35b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
compound 36a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford an off white solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1=CC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.